Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
“Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate” is a compound with the CAS Number: 2243507-81-3. It has a molecular weight of 162.07 . The IUPAC name for this compound is lithium 5-isopropyl-1,2,4-oxadiazole-3-carboxylate .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one , has been a topic of interest in many research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 .Chemical Reactions Analysis
Oxadiazoles, like the one in this compound, have been found to possess hydrogen bond acceptor properties . They also have a wide energy gap between the HOMO and LUMO orbitals due to the limited conjugation of π electrons in the heterocyclic ring .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have shown promising results when interacting with nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as inhibiting enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cell proliferation .
Result of Action
The antiproliferative effects of 1,3,4-oxadiazole derivatives suggest that they may inhibit cell growth and proliferation .
Properties
IUPAC Name |
lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCNZONALGVMJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C1=NC(=NO1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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